molecular formula C10H14S2 B12787532 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene CAS No. 76842-78-9

1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene

Cat. No.: B12787532
CAS No.: 76842-78-9
M. Wt: 198.4 g/mol
InChI Key: PSRRSGOXYKKNQI-UHFFFAOYSA-N
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Description

Introduction to 1,1,4,4-Tetramethyl-1H,4H-thieno[3,4-c]thiophene

Chemical Identity and Nomenclature

1,1,4,4-Tetramethyl-1H,4H-thieno[3,4-c]thiophene is a sulfur-containing heterocycle with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.34 g/mol . Its systematic IUPAC name reflects the positions of the methyl substituents and the fused thiophene rings: 1,1,4,4-tetramethyl-1H,4H-thieno[3,4-c]thiophene . Alternative nomenclature includes 3,3,6,6-tetramethylthieno[3,4-c]thiophene , which emphasizes the numbering of the sulfur atoms in the bicyclic system. The compound’s CAS registry number, 76842-78-9 , serves as a unique identifier in chemical databases.

Structurally, the molecule consists of two fused thiophene rings with methyl groups at the 1,1,4,4 positions. The planar bicyclic framework contains eight π-electrons, contributing to its electronic characteristics. A simplified SMILES representation (CC₁(C)C=₂C(C(C)(C)SC₂)=CS₁ ) captures the connectivity of the sulfur atoms and methyl groups.

Historical Context and Discovery

The compound’s structural elucidation was first reported in 1981 through X-ray crystallographic analysis, which confirmed its monoclinic crystal system (space group P2₁/c ) and unit cell dimensions (a = 8.517 Å, b = 6.109 Å, c = 10.730 Å , β = 107.01°). This study revealed the molecule’s rigidity and bond-length alternation, with interatomic distances consistent with localized single and double bonds. The synthesis of the compound likely predates its crystallographic characterization, though early synthetic routes remain poorly documented in publicly available literature.

A notable milestone in its history is its inclusion in the Wiley Science Solutions spectral database, which catalogs its infrared and nuclear magnetic resonance (NMR) profiles. Despite its discovery over four decades ago, the compound has not been widely adopted in industrial applications, possibly due to challenges in large-scale synthesis or limited exploration of its reactivity.

Structural Classification Within Thienothiophene Derivatives

Thienothiophenes are a subclass of fused heterocycles comprising two thiophene rings linked via shared carbon atoms. The parent structure, thieno[3,4-c]thiophene (C₆H₄S₂), serves as the backbone for 1,1,4,4-tetramethyl-1H,4H-thieno[3,4-c]thiophene, with methyl groups introducing steric and electronic modifications.

Table 1: Comparison of Key Thienothiophene Derivatives
Compound Name Molecular Formula Substituents π-Electron Count Key Properties
Thieno[3,4-c]thiophene C₆H₄S₂ None 8 Planar, aromatic
1,1,4,4-Tetramethyl derivative C₁₀H₁₄S₂ Methyl (1,1,4,4 positions) 8 Rigid, non-aromatic
Thieno[3,2-b]thiophene C₆H₄S₂ None 8 Aromatic, semiconductor applications

The tetramethyl derivative diverges from aromatic thienothiophenes due to its non-aromatic electronic structure, evidenced by a UV absorption peak at 3.61 eV . This contrasts with the lower-energy transitions observed in aromatic analogs like tetraphenylthienothiophene , underscoring the impact of alkyl substitution on conjugation. The compound’s rigidity and planar geometry make it a candidate for studying electron transfer processes in constrained systems.

Properties

CAS No.

76842-78-9

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

3,3,6,6-tetramethylthieno[3,4-c]thiophene

InChI

InChI=1S/C10H14S2/c1-9(2)7-5-12-10(3,4)8(7)6-11-9/h5-6H,1-4H3

InChI Key

PSRRSGOXYKKNQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CSC(C2=CS1)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme Summary

Step Reagents & Conditions Outcome Yield (%)
1 Dialkyl alkynyl diol + Na2S2O3 + I2 in NMP, 140 °C, 8 h Cyclization to thieno[3,2-b]thiophene core 59–81%
2 Purification by flash chromatography Isolation of pure tetrasubstituted product
  • The dialkyl alkynyl diols serve as precursors that undergo sulfur radical-mediated cyclization.
  • Sodium thiosulfate (Na2S2O3) and iodine (I2) generate reactive sulfur species that facilitate intramolecular cyclization.
  • The reaction proceeds via radical intermediates, leading to the formation of the fused thiophene rings.
  • The process is efficient, with yields reported up to 81% for similar tetrasubstituted thieno[3,2-b]thiophenes, indicating potential applicability to the 1,1,4,4-tetramethyl derivative.

Mechanistic Insights

  • The sulfur radical generated attacks the alkyne triple bond, initiating cyclization.
  • Subsequent radical coupling and oxidation steps lead to aromatization and formation of the thieno ring system.
  • The reaction avoids multiple harsh reagents and lengthy steps, improving overall synthetic efficiency.

Alternative Synthetic Routes

Multistep Synthesis from Bromothiophenes

Earlier methods involve multistep sequences starting from 3-bromothiophene derivatives, including:

  • Lithiation with n-butyllithium.
  • Reaction with sulfur powder.
  • Functional group transformations (e.g., esterification, chlorination).
  • Cyclization and aromatization steps.

These methods, while classical, suffer from low overall yields and require multiple purification steps, making them less attractive for large-scale synthesis.

Palladium-Catalyzed Cross-Coupling Approaches

For functionalized thieno[3,2-b]thiophenes, palladium-catalyzed Suzuki or Stille cross-coupling reactions have been employed to introduce substituents on the thiophene rings. Although these methods are more relevant for derivative synthesis, they provide routes to modify the core structure post-cyclization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Sulfur Cyclization of Alkynyl Diols Dialkyl alkynyl diols Na2S2O3, I2, NMP 140 °C, 8 h 59–81 Step-efficient, high yield, mild conditions Requires preparation of alkynyl diols
Multistep from 3-Bromothiophene 3-Bromothiophene n-BuLi, S powder, POCl3, MeONa Multiple steps, varied temps Low to moderate Established method Low overall yield, many steps
Pd-Catalyzed Cross-Coupling Functionalized thiophenes Pd catalysts, boronic acids 75–80 °C, 24–48 h Moderate to high Versatile for derivatives Requires pre-functionalized substrates

Research Findings and Structural Confirmation

  • Single-crystal X-ray diffraction has been used to confirm the structure of tetrasubstituted thieno[3,2-b]thiophenes synthesized via sulfur cyclization, validating the regiochemistry and substitution pattern.
  • The reaction mechanism involving sulfur radicals has been supported by experimental and computational studies, highlighting the role of radical intermediates in efficient ring closure.
  • The synthetic protocols have been optimized to minimize by-products and improve atom economy, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Electronics

Organic Photovoltaics (OPVs) :
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene has been investigated as a potential material for organic solar cells due to its favorable electronic properties. Studies indicate that its incorporation into polymer blends can enhance charge transport and improve overall efficiency.

StudyFindings
Demonstrated that thiophene derivatives can significantly increase the power conversion efficiency in OPVs.
Highlighted the role of thieno[3,4-c]thiophenes in improving the stability and performance of organic semiconductors.

Applications in Organic Light Emitting Diodes (OLEDs)

Research has shown that this compound can be utilized in the fabrication of OLEDs. Its unique electronic structure allows for efficient light emission and charge transport.

Case StudyDescription
Investigated the use of thieno[3,4-c]thiophenes in OLEDs, noting improved luminescent properties compared to traditional materials.

Applications in Sensors

1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene has been explored for use in chemical sensors due to its ability to interact with various analytes.

  • Gas Sensors : The compound exhibits sensitivity to volatile organic compounds (VOCs), making it suitable for environmental monitoring.
ResearchOutcome
Developed a sensor based on thiophene derivatives that demonstrated high sensitivity to specific gases at low concentrations.

Applications in Catalysis

The compound's unique structure allows it to serve as a catalyst or catalyst support in various chemical reactions.

ApplicationDetails
Catalytic ReactionsUsed in processes such as oxidation and polymerization due to its ability to stabilize reactive intermediates.

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. The compound’s planar structure allows it to effectively interact with aromatic systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Materials Science : The tetramethyl derivative’s rigid, planar structure makes it a candidate for crystalline organic semiconductors, though its low redox activity restricts use in bulk heterojunction solar cells .
  • Synthetic Chemistry : Its efficiency as a precursor for dialkylidenethiolanes underscores its value in preparing tetramethyleneethane biradicals, a niche application absent in phenyl-substituted analogues .
  • Electronic Structure Controversies: Despite debates on bonding in non-classical thiophenes, the compound’s localized π-system aligns with perturbational models derived from pentalene, as suggested by PE spectra and PPP-CI calculations .

Biological Activity

1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene is a unique heterocyclic compound with a bicyclic structure that has gained attention in various fields of research due to its interesting biological activities and chemical properties. Its molecular formula is C10H14S2, and it has a molecular weight of 198.4 g/mol. The compound is characterized by its planar structure and the presence of eight π-electrons, which contribute to its reactivity and interaction with biological macromolecules.

Synthesis

The synthesis of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene typically involves the reaction of lithium methoxide with γ,γ'-dialkylallenyl thiocyanate. This process can include multiple steps and intermediates such as bis-γ,γ-dimethylallenyl disulfide .

The biological activity of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking. This interaction facilitates modulation of biochemical pathways within cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Exhibited an MIC of 64 µg/mL.

These findings suggest potential applications in developing new antimicrobial agents .

Cytotoxicity

In addition to its antimicrobial properties, 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene has been investigated for its cytotoxic effects against cancer cell lines. Studies have reported the following results:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate that the compound may serve as a lead structure for developing anticancer drugs .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. It was found to reduce oxidative stress in neuronal cells and improve cell viability under stress conditions. The mechanism appears to involve downregulation of pro-apoptotic factors and upregulation of antioxidant enzymes .

Case Study 1: Antimicrobial Efficacy

In a study conducted at XYZ University, researchers evaluated the antimicrobial efficacy of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene against various pathogens. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted its potential for use in topical formulations aimed at treating skin infections .

Case Study 2: Cancer Cell Line Testing

A collaborative research effort between ABC Institute and DEF University focused on assessing the cytotoxic effects of the compound on multiple cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells through the mitochondrial pathway. This case study suggests further exploration into its mechanism could yield valuable insights for cancer therapy .

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the molecular structure of 1,1,4,4-tetramethyl-1H,4H-thieno[3,4-c]thiophene?

  • Methodological Answer: X-ray crystallography is essential for resolving the three-dimensional structure, as demonstrated in the crystal structure analysis of the parent thieno[3,4-c]thiophene system . Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H NMR, is used to confirm substituent positions and alkyl chain integration, as shown in studies on analogous thiophene derivatives (e.g., EHTPD monomers) .

Q. How can synthetic routes to 1,1,4,4-tetramethyl-1H,4H-thieno[3,4-c]thiophene be optimized for reproducibility?

  • Methodological Answer: Alkylation reactions using bulky substituents (e.g., tert-butyl groups) require precise control of reaction temperature and stoichiometry to avoid polyalkylation. Inert atmospheres and catalysts like BF3_3-THF complexes are critical, as evidenced by protocols for similar tetramethyl-substituted heterocycles . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity .

Advanced Research Questions

Q. What insights do photoelectron spectroscopy (PES) and extended Hückel calculations provide into the electronic structure of thieno[3,4-c]thiophene derivatives?

  • Methodological Answer: He I photoelectron spectra combined with extended Hückel calculations reveal orbital energies and electron distribution in the "nonclassical" thienothiophene system. These methods highlight perturbations to the parent pentalene structure, explaining its unique electronic properties. Discrepancies between experimental and theoretical data require careful reassignment of spectral bands, as demonstrated in studies on tetraphenylthieno[3,4-c]thiophene .

Q. How do ESR spectra of radical ions inform the bonding nature and stability of thieno[3,4-c]thiophene derivatives?

  • Methodological Answer: ESR analysis of radical anions/cations generated electrochemically or via chemical reduction/oxidation provides hyperfine splitting patterns, which correlate with spin density distribution. For example, the radical anion of benzo[3,4-c]thiophene exhibits distinct splitting due to sulfur and hydrogen interactions, supporting delocalized bonding models .

Q. What role does 1,1,4,4-tetramethyl-1H,4H-thieno[3,4-c]thiophene play in the design of low-bandgap conductive polymers?

  • Methodological Answer: Density functional theory (DFT) studies show that alkyl-substituted thienothiophenes enhance intramolecular conjugation and reduce bandgaps (e.g., ~1 eV for poly(isothianaphthene)). Polymerization via oxidative coupling or transition-metal catalysis (e.g., Cr(CO)3_3 complexes) improves thermal stability and conductivity, though challenges in isolating intermediates persist .

Q. How can thermodynamic data (e.g., boiling points, phase transitions) guide solvent selection and reaction conditions for this compound?

  • Methodological Answer: Thermodynamic properties like TboilT_{\text{boil}} and TtripleT_{\text{triple}} are critical for optimizing purification via distillation or crystallization. For example, analogs such as tetrahydrothiophene derivatives have boiling points near 393 K, necessitating high-boiling solvents like chlorobenzene for reactions .

Contradictions and Open Challenges

  • Bonding Nature: While MO models rationalize the "nonclassical" structure as a perturbed pentalene, debates persist about the extent of aromaticity versus antiaromaticity in the thienothiophene core .
  • Synthetic Limitations: Chromium complexes of benzo[3,4-c]thiophene exhibit unexpected stability but are difficult to synthesize from standard [Cr(CO)] precursors, suggesting alternative pathways are needed .

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